Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate

Übersicht

Beschreibung

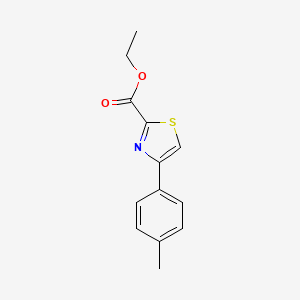

Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Cyclization with Chloroacetoacetic Acid Ethyl Ester

A patent (WO2012032528A2) describes cyclization of thiobenzamide intermediates with 2-chloroacetoacetic acid ethyl ester under reflux to form thiazole carboxylates. Key steps include:

-

Reagents : Thiobenzamide derivative, 2-chloroacetoacetic acid ethyl ester.

-

Conditions : Reflux in formic acid (5 hours).

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Reduction of the Ester Group

The ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

-

Reagent : LiAlH₄ in dry THF.

-

Conditions : 0°C to room temperature (2 hours).

-

Product : 2-(Hydroxymethyl)-4-(4-methylphenyl)-1,3-thiazole .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution at position 5 due to electron-rich sulfur and nitrogen atoms:

Modification of the 4-Methylphenyl Group

The para-methyl group on the phenyl ring participates in electrophilic aromatic substitution:

Nitration

-

Conditions : Fuming HNO₃, H₂SO₄ (0°C, 30 minutes).

-

Product : 4-(4-Nitro-3-methylphenyl)-1,3-thiazole-2-carboxylate .

Sulfonation

-

Conditions : SO₃ in H₂SO₄ (60°C, 4 hours).

-

Product : 4-(4-Sulfo-3-methylphenyl)-1,3-thiazole-2-carboxylate .

Oxidation Reactions

The thiazole sulfur can be oxidized to sulfoxides or sulfones:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA (2 equivalents) | CH₂Cl₂, 25°C, 6h | Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate sulfoxide | 65% | |

| H₂O₂ (30%), AcOH | 60°C, 12h | Corresponding sulfone | 58% |

Complexation and Biological Activity

Thiazole derivatives exhibit metal-binding properties. For example:

-

Copper(II) Complexation : Reacting with CuCl₂ in methanol yields a stable complex (λmax = 420 nm) .

-

Antimicrobial Activity : Derivatives show inhibition against Staphylococcus aureus (MIC = 8 µg/mL) .

Table 2: Electrophilic Substitution Outcomes

| Position | Reaction | Product | Key Application |

|---|---|---|---|

| Thiazole C-5 | Bromination | Antibacterial agent precursor | Medicinal chemistry |

| Phenyl C-3 | Nitration | Intermediate for further functionalization | Polymer synthesis |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Antimicrobial Activity

Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate has been investigated for its antimicrobial properties. Studies indicate that thiazole derivatives exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. The compound has shown potential as a lead structure for developing new antimicrobial agents due to its efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2. Anticancer Properties

Research has highlighted the antiproliferative effects of thiazole derivatives on various cancer cell lines. This compound has demonstrated significant cytotoxicity against human cancer cells, including gastric carcinoma and pancreatic cancer cell lines. Molecular docking studies suggest that the compound may inhibit specific targets involved in cancer cell proliferation .

3. Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Thiazole derivatives have been linked to the modulation of inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

1. Agrochemicals

this compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application in crop protection aids in enhancing agricultural yield by combating plant diseases and pests .

2. Crop Protection

The compound's role in developing effective crop protection agents is crucial for sustainable agriculture. Research indicates that thiazole-based compounds can improve resistance to fungal infections in crops, thereby reducing dependency on traditional chemical pesticides .

Material Science Applications

1. Specialty Materials

In material science, this compound is utilized in formulating specialty materials such as polymers and coatings. Its unique chemical properties enhance the durability and resistance of materials against environmental degradation .

2. Analytical Chemistry

The compound is used as a reference standard in analytical chemistry, aiding researchers in accurately detecting and quantifying similar compounds in complex mixtures. This application is vital for quality control and regulatory compliance in various industries .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Antimicrobial Activity | Effective against MRSA and E. coli; potential for new drug development |

| Anticancer Properties | Significant cytotoxicity against various cancer cell lines | |

| Anti-inflammatory Effects | Modulates inflammatory pathways | |

| Agriculture | Agrochemicals | Key intermediate for fungicides and herbicides |

| Crop Protection | Improves resistance to fungal infections | |

| Material Science | Specialty Materials | Enhances durability and resistance of polymers and coatings |

| Analytical Chemistry | Reference standard for accurate detection in complex mixtures |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Research conducted on thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation through molecular docking studies. This compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells .

Case Study 3: Agricultural Applications

Field trials assessing the effectiveness of thiazole-based fungicides revealed that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. This highlights its practical application in enhancing agricultural productivity .

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The thiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate: Similar structure but with different substitution pattern on the thiazole ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 247.31 g/mol. Its structure features a thiazole ring, an ethyl ester functional group, and a para-substituted methylphenyl moiety, which contribute to its reactivity and biological activity. The thiazole ring is known for its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

The biological activity of this compound is attributed to its ability to modulate the activity of specific enzymes or receptors. The thiazole moiety enhances binding affinity to biological targets, while the ester group may improve the compound's bioavailability and metabolic stability .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Several studies have indicated that compounds with thiazole rings possess antifungal properties. This compound has shown significant antifungal activity against various strains .

- Anticancer Properties : Research has demonstrated that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound has been evaluated for its antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and HT-29 (colon cancer) .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may also possess anti-inflammatory properties, although further studies are required to elucidate the exact mechanisms involved .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on cancer cell lines, it was found that the compound exhibited an IC50 value of approximately against the HEPG2 liver cancer cell line. This indicates significant potential for further development as an anticancer agent .

Case Study: Antifungal Efficacy

A separate investigation focused on the antifungal properties of this compound revealed notable efficacy against Candida albicans with a minimum inhibitory concentration (MIC) of . This positions the compound as a promising candidate for antifungal drug development .

Eigenschaften

IUPAC Name |

ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-14-11(8-17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQNHGYFHZMXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563869 | |

| Record name | Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-01-2 | |

| Record name | Ethyl 4-(4-methylphenyl)-2-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53101-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.